1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine
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Overview
Description
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine is a chemical compound with the molecular formula C22H17ClN2S It is known for its unique structural features, which include a phthalazine core substituted with a benzyl group and a 4-chlorophenylsulfanyl group
Preparation Methods
The synthesis of 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine typically involves the following steps:
Starting Materials: The synthesis begins with phthalazine, benzyl chloride, and 4-chlorothiophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Synthetic Route: The benzylation of phthalazine is followed by the thiolation with 4-chlorothiophenol to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings.
Chemical Reactions Analysis
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Molecular Targets: Enzymes involved in oxidative stress, signaling pathways, or metabolic processes.
Pathways: The compound may modulate pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine can be compared with similar compounds such as:
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine: Differing by the substitution of a methyl group instead of a chlorine atom.
1-Benzyl-4-[(4-fluorophenyl)sulfanyl]phthalazine: Differing by the substitution of a fluorine atom instead of a chlorine atom.
1-Benzyl-4-[(4-bromophenyl)sulfanyl]phthalazine: Differing by the substitution of a bromine atom instead of a chlorine atom.
Properties
IUPAC Name |
1-benzyl-4-(4-chlorophenyl)sulfanylphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2S/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDPJHUYMXRMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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